(S)-(-)-1,1,2-Triphenylethane-1,2-diol physical properties
(S)-(-)-1,1,2-Triphenylethane-1,2-diol physical properties
An In-depth Technical Guide on the Physical Properties of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of chiral intermediates is paramount. (S)-(-)-1,1,2-Triphenylethane-1,2-diol (CAS No: 108998-83-0) is a significant chiral building block utilized in the stereoselective synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1][2][3] This technical guide provides a detailed overview of its core physical properties, methodologies for their determination, and its role in chemical synthesis.
Core Physical and Chemical Properties
(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a chiral organic compound characterized by its specific stereochemistry, which is crucial for its application in asymmetric synthesis.[1][3] Its utility as a pharmaceutical and fine chemical intermediate necessitates stringent quality control of its physical characteristics.[1][4][5]
Quantitative Data Summary
The key physical properties of (S)-(-)-1,1,2-Triphenylethane-1,2-diol are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 108998-83-0 | [1] |
| Molecular Formula | C₂₀H₁₈O₂ | [1][5][6] |
| Molecular Weight | 290.36 g/mol | [1][5] |
| Appearance | Pale brown powder | [1][5] |
| Melting Point | 125-127 °C | [1][4][5] |
| Optical Rotation [α] | -214° (c=1 in Ethanol) | [1][5] |
| Boiling Point (Predicted) | 452.3 ± 40.0 °C | [5] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 12.87 ± 0.29 | [5] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1][5][6] |
Experimental Protocols
The determination of the physical properties listed above relies on standard, well-established laboratory techniques. Below are detailed methodologies for key experimental procedures.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
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Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end).
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Procedure:
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A small, dry sample of (S)-(-)-1,1,2-Triphenylethane-1,2-diol is finely crushed and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed into the heating block of the apparatus.
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The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (125 °C).
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The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range (e.g., 125-127 °C) is the melting point of the sample.[1][4][5]
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Optical Rotation Measurement (Polarimetry)
Optical rotation confirms the chiral nature of the compound and its enantiomeric purity.
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Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter cell (e.g., 1 dm).
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Procedure:
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A solution of (S)-(-)-1,1,2-Triphenylethane-1,2-diol is prepared by accurately weighing a sample and dissolving it in a precise volume of a specified solvent (e.g., ethanol) to a known concentration (c = 1 g/100 mL).[1][5]
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The polarimeter is calibrated with a blank solvent-filled cell.
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The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.
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The observed rotation (α) is measured at a constant temperature (typically 20 °C).
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The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The value of -214° confirms the levorotatory nature of the (S)-enantiomer.[1][5]
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Logical and Synthetic Workflows
As a chemical intermediate, (S)-(-)-1,1,2-Triphenylethane-1,2-diol is not typically involved in biological signaling pathways. However, its role in synthesis and the workflow for its characterization can be visualized.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-(-)-1,1,2-Triphenylethane-1,2-diol | 108998-83-0 [chemicalbook.com]
- 5. (S)-(-)-1,1,2-Triphenylethane-1,2-diol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. (S)-1,1,2-Triphenylethane-1,2-diol - CAS:108998-83-0 - Sunway Pharm Ltd [3wpharm.com]
